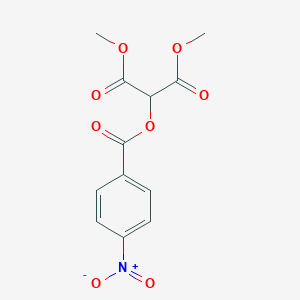
N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide, also known as DB745, is a sulfonamide derivative that has gained attention in scientific research due to its potential therapeutic properties. This compound has been extensively studied for its antimicrobial and antiviral activities, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve inhibition of bacterial and viral enzymes. N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. Additionally, it has been shown to inhibit the activity of the viral protease, which is essential for viral replication. These findings suggest that N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide may be effective against bacterial and viral infections by interfering with essential enzymatic processes.
Biochemical and Physiological Effects:
N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide has been shown to have low toxicity and is well tolerated by animals in preclinical studies. It has been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life. Additionally, it has been shown to have good tissue penetration, with high concentrations in the lungs and liver. These findings suggest that N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide has potential as a therapeutic agent for the treatment of bacterial and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide is its broad spectrum of activity against both bacteria and viruses. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide is its relatively low potency compared to other antimicrobial and antiviral agents. Additionally, its mechanism of action is not fully understood, which may limit its development as a therapeutic agent.
Zukünftige Richtungen
For N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide research include further optimization of the synthesis method to increase potency and yield. Additionally, further studies are needed to fully understand the mechanism of action of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide. Future studies may also investigate the potential of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide as a combination therapy with other antimicrobial and antiviral agents. Furthermore, studies may investigate the potential of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide as a treatment for other diseases, such as cancer, where inhibition of DNA replication and transcription is a therapeutic target. Overall, further research on N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide has the potential to lead to the development of new and effective therapeutic agents for the treatment of bacterial and viral infections.
Synthesemethoden
The synthesis of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 5,6-dichloro-1H-benzimidazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. This method has been optimized to yield high purity and yield of N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its antimicrobial and antiviral activities. In vitro studies have shown that N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide is effective against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, it has been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus type 1, and influenza A virus. These findings suggest that N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide has potential as a therapeutic agent for the treatment of bacterial and viral infections.
Eigenschaften
Molekularformel |
C14H11Cl2N3O2S |
|---|---|
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-8-2-4-9(5-3-8)22(20,21)19-14-17-12-6-10(15)11(16)7-13(12)18-14/h2-7H,1H3,(H2,17,18,19) |
InChI-Schlüssel |
SEQNQOIKZOJTKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)


![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)